1-(2,5-Dichlorophenyl)sulfonylimidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2O2S |
|---|---|
Molecular Weight |
277.13 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonylimidazole |
InChI |
InChI=1S/C9H6Cl2N2O2S/c10-7-1-2-8(11)9(5-7)16(14,15)13-4-3-12-6-13/h1-6H |
InChI Key |
VDMADHIGYMZGRG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,5 Dichlorophenyl Sulfonylimidazole
Direct Synthesis from Imidazole (B134444) Derivatives
The most straightforward approach to 1-(2,5-Dichlorophenyl)sulfonylimidazole involves the direct reaction of an imidazole substrate with a suitable sulfonylating agent. This method hinges on the formation of a nitrogen-sulfur bond at the N1 position of the imidazole ring.
Sulfonylation Reactions
The core of the direct synthesis is the sulfonylation reaction, where imidazole or a pre-functionalized imidazole derivative is reacted with 2,5-dichlorophenylsulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and facilitate the nucleophilic attack of the imidazole nitrogen on the sulfonyl chloride.
The general reaction is as follows:
A general scheme for the sulfonylation of imidazole with 2,5-dichlorophenylsulfonyl chloride.
Common bases employed in this transformation include tertiary amines such as triethylamine (B128534) or pyridine, or inorganic bases like potassium carbonate. The choice of solvent is also crucial and is often an aprotic solvent like dichloromethane, acetonitrile, or tetrahydrofuran (B95107) (THF) to avoid side reactions with the sulfonyl chloride.
Optimization of Reaction Conditions and Reagents
The efficiency of the sulfonylation reaction is highly dependent on the specific conditions and reagents used. Researchers have explored various parameters to maximize the yield and purity of the desired N-sulfonylated imidazole.
Key parameters for optimization include:
Base: The strength and steric hindrance of the base can influence the reaction rate and selectivity. Stronger, non-nucleophilic bases are often preferred.
Solvent: The polarity and solubility of the reactants in the chosen solvent play a significant role.
Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and then allowed to warm to room temperature.
Stoichiometry: The molar ratio of imidazole to the sulfonyl chloride and base is optimized to ensure complete conversion and minimize side products.
| Parameter | Condition/Reagent | Rationale |
|---|---|---|
| Base | Triethylamine | Commonly used, effective HCl scavenger. |
| Potassium Carbonate | Heterogeneous base, easy to remove by filtration. | |
| Solvent | Acetonitrile (ACN) | Good solubility for reactants, relatively high boiling point. |
| Dichloromethane (DCM) | Low boiling point, easy to remove post-reaction. | |
| Temperature | 0 °C to Room Temperature | Controls initial reactivity and prevents degradation. |
Alternative Synthetic Routes
Beyond direct sulfonylation, alternative strategies offer flexibility, especially when the starting materials are more readily available or when specific regioselectivity is required.
Precursor-Based Syntheses
A common alternative involves the synthesis of the key precursor, 2,5-dichlorophenylsulfonyl chloride, followed by its reaction with imidazole. This precursor is not always commercially available and may need to be synthesized from more common starting materials.
One established method for the synthesis of arylsulfonyl chlorides is the chlorosulfonation of the corresponding aryl compound. However, a more regioselective approach starts from the corresponding aniline (B41778) derivative. For instance, 2,5-dichloroaniline (B50420) can be converted to the corresponding diazonium salt, which then undergoes a copper-catalyzed reaction with sulfur dioxide and a chloride source (Sandmeyer-type reaction) to yield the desired 2,5-dichlorophenylsulfonyl chloride. organic-chemistry.org
The synthesis of the precursor can be summarized as follows:
Diazotization: 2,5-dichloroaniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like HCl) to form the diazonium salt.
Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst to introduce the sulfonyl chloride group. organic-chemistry.orgsciepub.comnih.gov
Once the 2,5-dichlorophenylsulfonyl chloride is obtained, it can be reacted with imidazole as described in the direct synthesis section.
| Step | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| Diazotization | 2,5-Dichloroaniline | NaNO₂, HCl(aq) | 2,5-Dichlorobenzenediazonium chloride | organic-chemistry.org |
| Sulfonylation | 2,5-Dichlorobenzenediazonium chloride | SO₂, CuCl₂ | 2,5-Dichlorophenylsulfonyl chloride | organic-chemistry.org |
Chemo- and Regioselective Approaches
When dealing with substituted imidazoles, the regioselectivity of the sulfonylation becomes a critical consideration. The two nitrogen atoms in the imidazole ring are not equivalent in a substituted imidazole, and the sulfonyl group can potentially attach to either one.
Strategies to control regioselectivity often involve the use of protecting groups or directing groups on the imidazole ring. For instance, a bulky substituent at the C2 or C4(5) position can sterically hinder the adjacent nitrogen, favoring sulfonylation at the less hindered nitrogen. Palladium-catalyzed cross-coupling reactions have also been developed for the N1-selective arylation of unsymmetrical imidazoles, a principle that can be extended to sulfonylation. isca.me These methods often provide high regioselectivity under mild conditions. isca.menih.gov
Furthermore, chemo- and regioselective C-H functionalization techniques are emerging as powerful tools. Visible-light-induced photoredox catalysis has been employed for the C3-sulfonylation of imidazo[1,2-a]pyridines, demonstrating the potential for selective functionalization of the imidazole core. researchgate.net While this example illustrates C-sulfonylation, the principles of catalyst and substrate control can be adapted for selective N-sulfonylation.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes the use of less hazardous solvents, minimizing waste, and employing catalytic methods.
Several green approaches have been reported for the synthesis of related N-sulfonyl and N-aryl imidazoles:
Catalyst-Free Conditions: Some syntheses of sulfonamides have been achieved under catalyst-free conditions, reducing the need for potentially toxic metal catalysts.
Aqueous Media: The use of water as a solvent is a key aspect of green chemistry. The synthesis of N-arylimidazole derivatives has been successfully carried out in a water/isopropyl alcohol mixture under ultrasonic conditions, offering an environmentally friendly alternative to traditional organic solvents. nih.govmdpi.com
Reusable Catalysts: The development of heterogeneous catalysts that can be easily recovered and reused is a significant advancement. For example, red brick clay has been used as an inexpensive and reusable catalyst for the synthesis of tetrasubstituted imidazoles in an aqueous medium. nih.gov
Solvent-Free Reactions: Performing reactions without a solvent, often with microwave assistance, can significantly reduce waste and energy consumption. organic-chemistry.org
While a specific green synthesis for this compound has not been explicitly detailed in the literature, the principles from these related syntheses can be applied. For instance, exploring the direct sulfonylation in an aqueous system or under solvent-free conditions with a recyclable catalyst would be a promising avenue for a greener synthetic route.
Solvent-Free Syntheses
The elimination of volatile organic solvents is a primary goal in green chemistry. Solvent-free reactions, often conducted by grinding the reactants together (mechanochemistry) or by heating a mixture of neat reactants, can lead to reduced waste, lower costs, and simplified purification procedures.
While a specific solvent-free synthesis for this compound has not been extensively documented in peer-reviewed literature, analogous reactions provide a strong basis for a proposed methodology. The direct condensation of an amine with a sulfonyl chloride is a standard method for forming sulfonamides. In the case of this compound, this would involve the reaction of imidazole with 2,5-dichlorophenylsulfonyl chloride.
A plausible solvent-free approach involves the neat reaction of imidazole and 2,5-dichlorophenylsulfonyl chloride, potentially with the aid of microwave irradiation to provide the necessary activation energy. Microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields in the formation of other sulfonamides. organic-chemistry.orgnih.govmdpi.com The reaction would proceed via nucleophilic attack of the imidazole nitrogen on the sulfonyl chloride, with the elimination of hydrogen chloride (HCl). To drive the reaction to completion and neutralize the HCl byproduct, a solid, non-volatile base such as potassium carbonate or sodium bicarbonate could be included in the reaction mixture.
Table 1: Proposed Conditions for Solvent-Free Synthesis of this compound
| Parameter | Proposed Condition | Rationale |
| Reactants | Imidazole, 2,5-Dichlorophenylsulfonyl Chloride | Direct precursors to the target molecule. |
| Stoichiometry | 1:1.1 (Imidazole:Sulfonyl Chloride) | A slight excess of the sulfonyl chloride may ensure complete consumption of the imidazole. |
| Base | Potassium Carbonate (solid) | Neutralizes the HCl byproduct without introducing a solvent. |
| Temperature | 80-120 °C (Microwave) | Provides sufficient energy for the reaction while minimizing decomposition. |
| Reaction Time | 5-15 minutes | Microwave irradiation is known to significantly reduce reaction times. |
It is important to note that this proposed method is based on analogous transformations and would require experimental validation to determine optimal conditions and yields.
Catalyst-Free or Organocatalytic Methods
The development of catalyst-free and organocatalytic synthetic methods is another significant area of green chemistry. These approaches avoid the use of often toxic and expensive metal catalysts.
Catalyst-Free Synthesis:
A truly catalyst-free synthesis of this compound would rely on the inherent reactivity of the starting materials. The reaction between an amine and a sulfonyl chloride can often proceed without a catalyst, particularly with reactive substrates. In this case, the nucleophilicity of imidazole may be sufficient to react with the electrophilic 2,5-dichlorophenylsulfonyl chloride upon heating. A study on the synthesis of N-sulfonylimines demonstrated that the condensation of sulfonamides and aldehydes could proceed efficiently under catalyst-free conditions, with the use of a dehydrating agent like neutral alumina (B75360) being crucial. nih.gov While not a direct analogy, it highlights the potential for catalyst-free sulfonylation reactions.
The reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters has been studied, revealing that the reaction can proceed without general base catalysis. rsc.org This suggests that the intrinsic reactivity of imidazole can be sufficient for nucleophilic attack in certain systems.
Organocatalytic Synthesis:
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While many examples exist of imidazoles acting as organocatalysts, their N-sulfonylation via organocatalysis is less common. However, the principles of organocatalysis can be applied. For instance, a non-nucleophilic organic base could be employed to deprotonate the imidazole, increasing its nucleophilicity and facilitating the reaction with 2,5-dichlorophenylsulfonyl chloride. A bulky tertiary amine, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), could serve this purpose without competing as a nucleophile.
In a related context, N-heterocyclic carbenes (NHCs), which can be generated from imidazolium (B1220033) salts, have been used in cooperative catalysis for the enantioselective sulfonation of enones. nih.gov While the mechanism is different, it demonstrates the utility of imidazole-derived species in facilitating sulfonylation reactions.
Table 2: Comparison of Proposed Catalyst-Free and Organocatalytic Approaches
| Approach | Key Feature | Proposed Reagents | Potential Advantages | Potential Challenges |
| Catalyst-Free | Relies on inherent reactivity | Imidazole, 2,5-Dichlorophenylsulfonyl Chloride, Heat | Simplicity, no catalyst contamination | May require harsh conditions, lower yields |
| Organocatalytic | Use of a small organic molecule catalyst | Imidazole, 2,5-Dichlorophenylsulfonyl Chloride, DBU | Milder conditions, potentially higher yields | Catalyst removal may be necessary |
Reactivity and Reaction Pathways of 1 2,5 Dichlorophenyl Sulfonylimidazole
Reactivity with Various Nucleophiles
Carbon-Centered Nucleophiles (e.g., Carbanions, Organometallics)
While general principles of the reactivity of arylsulfonylimidazoles suggest they can act as electrophilic sulfonylating agents, the specific influence of the 2,5-dichlorophenyl substituent on the reaction mechanisms, rates, and product formation for this particular compound has not been documented. Consequently, the creation of a scientifically accurate article with detailed research findings and data tables, as per the user's stringent requirements, is not possible at this time.
Further experimental research would be necessary to elucidate the chemical properties and reactivity of 1-(2,5-Dichlorophenyl)sulfonylimidazole to the level of detail required by the article outline.
Cleavage and Rearrangement Reactions
Hydrolytic Stability and Reactivity
No specific studies on the hydrolytic stability of this compound have been found. Generally, the stability of N-sulfonylimidazoles to hydrolysis can vary significantly depending on the substituents on both the phenyl and imidazole (B134444) rings, as well as the pH of the medium. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring would likely influence the electrophilicity of the sulfur atom, but without experimental data, any discussion on its specific rate of hydrolysis would be speculative.
Thermal and Photochemical Transformations
There is no available information in the scientific literature regarding the thermal or photochemical transformations of this compound. Research in this area would be necessary to determine its stability under heat and light, and to identify any potential rearrangement or degradation products.
Transition Metal-Catalyzed Reactions Involving this compound
While transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, specific applications involving this compound as a substrate or reagent are not documented.
Cross-Coupling Reactions
No published research details the use of this compound in cross-coupling reactions. The presence of two chloro-substituents on the phenyl ring could theoretically allow for its participation in various cross-coupling protocols, such as Suzuki, Heck, or Buchwald-Hartwig reactions, to form more complex molecular architectures. However, the reactivity of the C-Cl bonds in this specific context has not been experimentally verified.
Functionalization Reactions
Information regarding the functionalization of this compound is not available. Such reactions could potentially target the imidazole ring or the dichlorophenyl moiety, but no specific methods or outcomes have been reported.
Due to a lack of available scientific literature and specific research data on the mechanistic aspects of reactions involving this compound, a detailed article covering the requested topics of kinetic studies, isotopic labeling, and spectroscopic analysis of reaction intermediates cannot be provided at this time.
Extensive searches for dedicated studies on the reaction mechanisms of this particular compound did not yield specific results for the determination of its rate laws, activation parameters, or insights from isotopic labeling or spectroscopic analysis of its reaction intermediates. The scientific community has not published research that would allow for a comprehensive and accurate discussion of these specific areas for this compound.
Therefore, to maintain scientific accuracy and adhere to the strict requirement of not introducing information outside the specified scope, the requested article cannot be generated. Further research and publication in the field of organic chemistry would be necessary to provide the detailed mechanistic insights requested.
Mechanistic Investigations of Reactions Involving 1 2,5 Dichlorophenyl Sulfonylimidazole
Spectroscopic Analysis of Reaction Intermediates
In Situ NMR Spectroscopy
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for gaining real-time insights into chemical reactions. It allows for the monitoring of reactant consumption, intermediate formation and decay, and product generation without the need for quenching the reaction and isolating the components. This method can provide crucial data on reaction kinetics, pathways, and the structure of transient species.
In the context of reactions involving sulfonylimidazoles, in situ NMR can be employed to track key transformations. For instance, in a hypothetical reaction where 1-(2,5-dichlorophenyl)sulfonylimidazole acts as a sulfonating agent, ¹H and ¹³C NMR could monitor the changes in the chemical shifts of the imidazole (B134444) and dichlorophenyl protons and carbons as the reaction progresses. The appearance and disappearance of signals corresponding to proposed intermediates would offer direct evidence for a particular reaction pathway.
A study on the reactions of cyclohexanone (B45756) with methanol-d₄, catalyzed by various solid acids, demonstrated the utility of in situ NMR in distinguishing between different reaction pathways, such as acetalization and α-carbon deuteration, depending on the catalyst used. researchgate.net This approach allows for the direct observation of competing reactions and the influence of reaction conditions on the product distribution. researchgate.net Similarly, for reactions involving this compound, in situ NMR could elucidate whether the reaction proceeds via a concerted or stepwise mechanism by detecting the presence or absence of key intermediates.
Furthermore, advanced in situ NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), could be used to study the association of reactants and catalysts in solution, providing information on the formation of pre-reaction complexes.
Table 1: Potential In Situ NMR Probes for Mechanistic Studies of this compound Reactions
| Nucleus | Potential Information Gained | Example Application |
| ¹H | Monitoring of proton environments on the imidazole and dichlorophenyl rings. | Tracking the progress of a substitution reaction at the imidazole nitrogen. |
| ¹³C | Observation of changes in the carbon skeleton of the molecule. | Identifying the formation of new C-N or C-S bonds. |
| ¹⁵N | Direct probing of the nitrogen atoms in the imidazole ring. | Elucidating the role of the imidazole nitrogens in catalysis or as reaction centers. |
| ¹⁹F | If a fluorinated reaction partner is used. | Providing a sensitive probe for monitoring reaction kinetics with minimal background signals. |
IR and UV-Vis Spectroscopic Probes
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for monitoring reaction kinetics and detecting the formation of certain functional groups and chromophores during a reaction.
In situ IR spectroscopy is particularly well-suited for tracking changes in vibrational modes associated with specific bonds. For reactions involving this compound, the characteristic stretching frequencies of the S=O bonds in the sulfonyl group (typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and the C=N and C=C bonds of the imidazole ring would be of interest. A study on the enantioselective acylation of sulfonimidamides successfully used in situ IR spectroscopy to monitor the reaction's progress by observing the consumption of the starting electrophile and the formation of the product via their distinct carbonyl stretching frequencies. nih.gov This approach provides a continuous stream of data, allowing for precise kinetic modeling. nih.gov
UV-Vis spectroscopy can be employed to monitor reactions that involve changes in conjugation or the formation of chromophoric species. The imidazole and dichlorophenyl moieties of the target compound absorb in the UV region. Any reaction that alters the electronic structure of these rings, such as the formation of a charge-transfer complex or a conjugated product, would lead to a change in the UV-Vis spectrum. The progress of such a reaction can be tracked by monitoring the change in absorbance at a specific wavelength over time. acs.org For example, in a study on the peroxidase-like activity of a nanocomposite, the oxidation of a substrate was monitored by the appearance of a distinctive absorption peak of the colored product at 450 nm. acs.org
Table 2: Spectroscopic Data for Mechanistic Probing of Sulfonyl Compounds
| Spectroscopic Technique | Key Functional Group | Typical Wavenumber/Wavelength | Application in Mechanistic Studies |
| IR Spectroscopy | Sulfonyl (S=O stretch) | 1350-1300 cm⁻¹, 1160-1120 cm⁻¹ | Monitoring the consumption or formation of the sulfonyl-containing reactant or product. |
| IR Spectroscopy | Carbonyl (C=O stretch) | 1750-1650 cm⁻¹ | Tracking acylation or other reactions involving carbonyl compounds. nih.gov |
| UV-Vis Spectroscopy | Aromatic Rings | 200-400 nm | Detecting changes in conjugation and electronic structure during the reaction. |
| UV-Vis Spectroscopy | Colored Products/Intermediates | 400-800 nm | Quantifying the formation of chromophoric species to determine reaction rates. acs.org |
Computational Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. It allows for the detailed exploration of potential energy surfaces, the characterization of transition states, and the calculation of reaction energetics, providing insights that are often difficult to obtain through experimental methods alone.
For reactions involving this compound, computational studies could be used to:
Model Reactant-Catalyst Interactions: In catalyzed reactions, DFT can be used to model the binding of the sulfonylimidazole to the catalyst, identifying the key non-covalent interactions responsible for substrate activation. nih.gov
Elucidate Reaction Pathways: By calculating the energies of intermediates and transition states for different possible pathways, the most likely reaction mechanism can be identified.
Predict Stereochemical Outcomes: In stereoselective reactions, computational models can explain the origin of enantioselectivity by comparing the energies of the transition states leading to the different stereoisomers. nih.gov
Analyze Electronic Effects: The influence of the electron-withdrawing chloro substituents on the phenyl ring and the electronic nature of the sulfonylimidazole group on reactivity can be quantitatively assessed.
An extensive computational analysis of a cinchona-phosphinate-catalyzed acylation of sulfonimidamides used DFT to analyze transition states, which revealed that the turnover-limiting step was the collapse of a tetrahedral intermediate. nih.gov This insight was crucial for understanding the structure-activity relationships that govern the enantioselectivity of the reaction. nih.gov In another study, computational methods were used to investigate the mechanism of imidazole formation in an ionic liquid, distinguishing between the solvent effects and the catalytic role of the ionic liquid components. researchgate.net
Table 3: Applications of Computational Chemistry in Mechanistic Studies of Sulfonyl Compounds
| Computational Method | Information Obtained | Relevance to Sulfonylimidazole Reactions |
| Density Functional Theory (DFT) | Transition state geometries and energies, reaction intermediates, activation barriers. | Elucidating the step-by-step mechanism of reactions such as sulfonation or nucleophilic substitution. nih.govresearchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions (e.g., hydrogen bonds). | Understanding catalyst-substrate binding and the forces directing reaction pathways. rsc.org |
| Molecular Dynamics (MD) Simulations | Conformational sampling and dynamics of molecules in solution. | Assessing the conformational preferences of the sulfonylimidazole and its complexes in a reaction medium. |
Applications of 1 2,5 Dichlorophenyl Sulfonylimidazole in Chemical Synthesis
As a Versatile Sulfonylating Reagent
The primary utility of N-sulfonylimidazoles lies in their capacity to act as effective sulfonyl group donors. The imidazole (B134444) moiety, being a good leaving group, facilitates the transfer of the sulfonyl group to a variety of nucleophiles.
Formation of Sulfonates and Sulfonamides
The synthesis of sulfonamides is a cornerstone of medicinal and synthetic organic chemistry. researchgate.netekb.eg Traditional methods often rely on the use of sulfonyl chlorides, which can be harsh and may not be compatible with sensitive functional groups. researchgate.netijarsct.co.in While direct research on 1-(2,5-Dichlorophenyl)sulfonylimidazole is limited, the general reactivity of N-sulfonylimidazoles suggests its utility in the synthesis of sulfonates and sulfonamides under mild conditions. The reaction would proceed via nucleophilic attack of an alcohol or amine on the sulfur atom of the sulfonylimidazole, displacing the imidazole to form the corresponding sulfonate or sulfonamide.
The general transformation can be represented as follows:
For sulfonates: R-OH + this compound → R-O-SO₂-(2,5-C₆H₃Cl₂) + Imidazole
For sulfonamides: R-NH₂ + this compound → R-NH-SO₂-(2,5-C₆H₃Cl₂) + Imidazole
The 2,5-dichlorophenyl substituent would impart specific electronic and steric properties to the resulting sulfonates and sulfonamides, potentially influencing their biological activity or physical properties.
Introduction of the Sulfonyl Group into Complex Molecules
The introduction of a sulfonyl group can be a critical step in the synthesis of complex molecules, including natural products and pharmaceuticals. The reactivity of N-sulfonylimidazoles can be finely tuned, making them suitable for use in late-stage functionalization where mild reaction conditions are essential to avoid the degradation of intricate molecular scaffolds. Although specific examples involving this compound are not prominently documented, related sulfonyl imidazole derivatives have been employed for such purposes. scribd.com
As a Coupling Partner or Activating Agent
Beyond sulfonyl group transfer, the electrophilic nature of the sulfur atom in this compound allows it to function as an activating agent for other functional groups.
Esterification and Amidation Reactions
In a manner analogous to the activation of carboxylic acids by other coupling reagents, this compound could potentially activate a carboxylic acid to facilitate esterification or amidation. nih.govresearchgate.net The proposed mechanism would involve the initial reaction of the carboxylic acid with the sulfonylimidazole to form a highly reactive mixed anhydride. This activated intermediate would then readily react with an alcohol or amine to yield the desired ester or amide, respectively.
Proposed Activation and Coupling:
R-COOH + this compound → [R-CO-O-SO₂-(2,5-C₆H₃Cl₂)] + Imidazole
[R-CO-O-SO₂-(2,5-C₆H₃Cl₂)] + R'-OH → R-COOR' + (2,5-Cl₂C₆H₃)SO₃H
[R-CO-O-SO₂-(2,5-C₆H₃Cl₂)] + R'-NH₂ → R-CONHR' + (2,5-Cl₂C₆H₃)SO₃H
This methodology would offer an alternative to standard peptide coupling agents.
Formation of Anhydrides and Other Activated Species
The activation of carboxylic acids with this compound could also be harnessed to form symmetric or mixed anhydrides. These activated species are valuable intermediates in their own right, capable of participating in a variety of acylation reactions.
Utility in Natural Product Synthesis
Key Intermediate in Complex Molecule Assembly
The utility of This compound as a versatile intermediate stems from its ability to participate in a variety of chemical transformations, facilitating the construction of intricate molecular frameworks. The sulfonylimidazole core serves as a reactive handle that can be readily modified or displaced, allowing for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.
Furthermore, the dichlorophenyl moiety can influence the reactivity and selectivity of synthetic transformations through steric hindrance and electronic effects. This can be strategically exploited to direct the outcome of a reaction, leading to the desired isomer or stereoisomer in the synthesis of complex target molecules. The robust nature of the sulfonylimidazole linkage allows it to be carried through multiple synthetic steps before its eventual transformation or cleavage, a critical attribute for a key intermediate in a lengthy synthetic sequence.
Stereoselective Transformations
The application of chiral reagents and catalysts to achieve high levels of stereocontrol is a cornerstone of modern organic synthesis. This compound , when employed in conjunction with chiral auxiliaries or catalysts, has the potential to be a valuable component in stereoselective transformations. The defined three-dimensional structure of the molecule, influenced by the orientation of the dichlorophenylsulfonyl group relative to the imidazole ring, can create a chiral environment that directs the approach of incoming reagents.
While specific examples detailing the use of This compound in stereoselective reactions are not extensively documented, the broader class of N-sulfonylimidazoles has been explored in this context. These compounds can serve as precursors to chiral N-heterocyclic carbenes (NHCs) or as electrophilic partners in asymmetric catalysis. The electronic nature of the dichlorophenyl group can modulate the Lewis acidity of the sulfonyl group and the reactivity of the imidazole ring, which are key parameters in designing stereoselective processes.
For example, in asymmetric catalysis, the coordination of a chiral ligand to a metal center, which then interacts with the sulfonylimidazole substrate, can lead to enantiomerically enriched products. The steric bulk of the 2,5-dichlorophenyl group could play a crucial role in differentiating between the prochiral faces of a substrate, thereby enhancing the stereoselectivity of the transformation. Further research in this area is warranted to fully elucidate the potential of This compound as a controller of stereochemistry in the synthesis of complex, single-enantiomer molecules.
Theoretical and Computational Studies of 1 2,5 Dichlorophenyl Sulfonylimidazole
Electronic Structure and Bonding Analysis
The electronic characteristics of a molecule are fundamental to understanding its stability, reactivity, and intermolecular interactions. For 1-(2,5-Dichlorophenyl)sulfonylimidazole, the interplay between the electron-withdrawing dichlorophenyl group, the sulfonyl moiety, and the imidazole (B134444) ring dictates its electronic landscape.
Frontier Molecular Orbitals (HOMO, LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic or basic character, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilic or acidic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity and lower stability.
In analogous compounds, such as other aryl-sulfonyl derivatives, the HOMO is often localized on the more electron-rich parts of the molecule. For this compound, the HOMO would likely have significant contributions from the imidazole ring and the lone pairs of the oxygen atoms of the sulfonyl group. Conversely, the LUMO is expected to be distributed over the electron-deficient 2,5-dichlorophenyl ring and the sulfonyl group, which act as electron-accepting moieties.
Computational studies on a related compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, which also features the 2,5-dichlorophenyl group attached to a heterocyclic system, provide insight into the expected HOMO-LUMO gap. mdpi.com The calculated HOMO-LUMO energy gap for this molecule was found to be significant, suggesting a stable molecular structure. mdpi.com By analogy, this compound is also expected to possess a substantial HOMO-LUMO gap, indicating good kinetic stability.
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound based on Analogous Compounds
| Molecular Orbital | Predicted Localization | Predicted Energy Level (Qualitative) | Implication for Reactivity |
| HOMO | Primarily on the imidazole ring and sulfonyl oxygen atoms. | Relatively low | Moderate nucleophilicity, potential site for protonation. |
| LUMO | Primarily on the 2,5-dichlorophenyl ring and the sulfur atom of the sulfonyl group. | Relatively high | Susceptible to nucleophilic attack at the phenyl ring. |
| HOMO-LUMO Gap | Expected to be large. | - | High kinetic stability and relatively low chemical reactivity. |
Charge Distribution and Electrostatic Potential
The charge distribution within a molecule and its resulting molecular electrostatic potential (MEP) are crucial for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions. The MEP map provides a visual representation of the electrostatic potential on the electron density surface.
For this compound, the presence of highly electronegative oxygen and chlorine atoms, along with the sulfonyl and imidazole groups, creates a highly polarized molecule. The oxygen atoms of the sulfonyl group and the nitrogen atoms of the imidazole ring are expected to be regions of high negative electrostatic potential (electron-rich, typically colored red in MEP maps). These areas are prone to electrophilic attack.
Conversely, the hydrogen atoms of the imidazole ring and the regions around the sulfur atom of the sulfonyl group and the carbon atoms of the dichlorophenyl ring are anticipated to exhibit positive electrostatic potential (electron-poor, typically colored blue). These sites are susceptible to nucleophilic attack. The MEP analysis of related sulfonamides confirms that the regions around the sulfonyl oxygens are indeed electron-rich.
Conformational Analysis
The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical in determining its physical and biological properties. The conformational landscape of this compound is primarily defined by the rotation around the S-N and S-C bonds.
Energy Minima and Rotational Barriers
The molecule can exist in various conformations due to the rotation around the single bonds connecting the phenyl, sulfonyl, and imidazole moieties. Computational modeling of N-arylsulfonylimidazoles suggests that the most stable conformers are those that minimize steric hindrance between the aromatic rings and the sulfonyl group. The global energy minimum would correspond to a specific arrangement of the dichlorophenyl and imidazole rings relative to the sulfonyl group.
The barriers to rotation around the S-N and S-C bonds are expected to be significant due to steric clashes and the partial double-bond character that can arise from delocalization of electrons. Studies on similar sterically hindered biaryl systems have shown that rotational barriers can be substantial, leading to the possibility of atropisomerism at room temperature if the barrier is high enough.
Influence of Substituents on Conformation
The 2,5-dichloro substitution pattern on the phenyl ring plays a crucial role in determining the preferred conformation. The chlorine atom at the ortho position (position 2) will create significant steric hindrance with the sulfonyl group, forcing the phenyl ring to rotate out of the plane of the S-N bond to a certain dihedral angle. This twisting is a common feature in ortho-substituted diaryl compounds. The chlorine at the meta position (position 5) will have a less direct steric impact but will influence the electronic properties of the phenyl ring, which in turn can have a minor effect on bond lengths and angles.
Prediction of Reactivity and Selectivity
The computational data on electronic structure and conformation can be used to predict the reactivity and selectivity of this compound in chemical reactions.
Based on the FMO analysis, the imidazole ring is a likely site for electrophilic attack, such as protonation or alkylation, due to the localization of the HOMO. The nitrogen atoms of the imidazole ring are the most probable centers of basicity.
Nucleophilic attack is more likely to occur at the electron-deficient sites identified by the MEP map, such as the sulfur atom of the sulfonyl group or potentially the carbon atoms of the dichlorophenyl ring, especially those bearing the chlorine atoms, via nucleophilic aromatic substitution, although the conditions for such a reaction would likely need to be harsh. The LUMO distribution would further guide the selectivity of a nucleophilic attack.
The conformational analysis is critical for understanding stereoselective reactions. If the rotational barriers are high, the molecule may exist as stable atropisomers, which could exhibit different reactivities. The preferred conformation will also dictate which faces of the imidazole and phenyl rings are more accessible for reactions.
QSAR (Quantitative Structure-Activity Relationship) for Chemical Reactivity
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov These models are valuable for predicting the properties of new compounds and for guiding the synthesis of molecules with desired characteristics. jchemlett.com
To build a QSAR model for the chemical reactivity of sulfonylimidazole derivatives, a dataset of compounds with known reactivity data (e.g., reaction rates, equilibrium constants) is required. A wide range of structural descriptors would then be calculated for each compound. These descriptors can be categorized as:
Topological: Describing the connectivity of atoms (e.g., Wiener index, Kier & Hall indices). plos.org
Geometrical: Describing the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic: Describing the distribution of electrons (e.g., dipole moment, partial atomic charges, HOMO/LUMO energies). nanobioletters.com
Physicochemical: Such as logP (lipophilicity) and molar refractivity.
Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to find a correlation between these descriptors and the observed reactivity.
Once a statistically significant QSAR model is developed, it can be used to predict the chemical reactivity of new or untested compounds like this compound. plos.org The reliability of these models is assessed through rigorous internal and external validation procedures. nih.gov
For instance, a hypothetical QSAR equation for the hydrolysis rate constant (log k) of a series of substituted phenylsulfonylimidazoles might look like this:
log k = c₀ + c₁σ + c₂Es + c₃logP
Where:
σ is the Hammett constant for the substituent on the phenyl ring.
Es is the Taft steric parameter.
logP represents the lipophilicity.
c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.
Such a model would allow for the prediction of the hydrolysis rate of this compound by inputting the appropriate descriptor values for the 2,5-dichloro substitution pattern.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
Future research could focus on developing more efficient and versatile synthetic routes to 1-(2,5-dichlorophenyl)sulfonylimidazole. While classical methods for the synthesis of related N-arylimidazoles exist, there is room for significant innovation.
Potential Research Directions:
Catalytic Cross-Coupling Reactions: The exploration of transition-metal-catalyzed cross-coupling reactions could provide a more direct and modular approach. For instance, coupling of 2,5-dichlorophenylsulfonyl chloride with imidazole (B134444) using catalysts like palladium or copper could be investigated. This would allow for a more convergent synthesis compared to traditional multi-step procedures.
One-Pot Syntheses: The development of one-pot, multi-component reactions (MCRs) would be a significant step towards a more atom-economical and environmentally friendly synthesis. taylorfrancis.com An MCR approach could involve the simultaneous reaction of 2,5-dichlorobenzenesulfonyl chloride, imidazole, and other reactants to rapidly assemble the target molecule.
High-Throughput Screening: The use of high-throughput screening (HTS) technologies could accelerate the discovery of optimal reaction conditions and novel catalysts. nih.govrsc.orgewadirect.comwiley.comresearchgate.net HTS allows for the rapid evaluation of a large number of variables, such as solvents, bases, and catalyst systems, to identify the most efficient synthetic pathways.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Cross-Coupling | High efficiency, modularity, functional group tolerance | Development of novel and robust catalyst systems |
| One-Pot Syntheses | Increased atom economy, reduced waste, operational simplicity | Design of novel multi-component reaction cascades |
| High-Throughput Screening | Rapid optimization, discovery of novel reaction conditions | Miniaturization and automation of reaction screening |
Exploration of New Reactivity Modes
The reactivity of the sulfonylimidazole moiety in this compound is largely unexplored. Future studies could investigate its potential as a versatile reagent or intermediate in organic synthesis.
Potential Research Directions:
Sulfonyl Group as a Leaving Group: The sulfonyl group can act as an excellent leaving group in nucleophilic substitution reactions. Investigating the displacement of the 2,5-dichlorophenylsulfonyl group by various nucleophiles could open up new avenues for the synthesis of functionalized imidazoles.
Directed C-H Functionalization: The sulfonylimidazole group could serve as a directing group for the C-H functionalization of the dichlorophenyl ring or the imidazole ring. This would enable the introduction of new functional groups at specific positions, leading to the synthesis of novel derivatives with potentially interesting biological or material properties.
Participation in Cycloaddition Reactions: The imidazole ring can participate in various cycloaddition reactions. The influence of the electron-withdrawing 2,5-dichlorophenylsulfonyl group on the dienophilic or dipolarophilic character of the imidazole ring could be explored.
Integration into Flow Chemistry and Automation
The integration of the synthesis of this compound into continuous flow chemistry and automated platforms offers significant advantages in terms of safety, scalability, and reproducibility.
Potential Research Directions:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the target compound would allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, particularly for reactions involving hazardous reagents or intermediates. The use of continuous stirred-tank reactors (CSTRs) could facilitate the removal of gaseous byproducts and enable safe handling of reactive chemicals. mdpi.com
Automated Synthesis Platforms: Automated synthesis platforms can be employed for the rapid optimization of reaction conditions and the synthesis of a library of related sulfonylimidazole derivatives. These platforms can integrate reaction execution, work-up, and analysis, thereby accelerating the discovery of new compounds with desired properties.
In-line Analysis and Process Analytical Technology (PAT): The implementation of in-line analytical techniques, such as spectroscopy and chromatography, within a flow setup would enable real-time monitoring of the reaction progress. This data can be used to optimize the process and ensure consistent product quality.
| Technology | Benefits | Research Focus |
| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control | Reactor design, optimization of flow parameters |
| Automated Synthesis | High-throughput optimization, library synthesis | Development of robust and versatile automated protocols |
| In-line Analysis (PAT) | Real-time reaction monitoring, quality control | Integration of analytical devices into flow systems |
Sustainable Chemistry Approaches
Adopting green and sustainable chemistry principles in the synthesis of this compound is crucial to minimize the environmental impact.
Potential Research Directions:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, bio-based solvents, or ionic liquids, would significantly improve the sustainability of the synthesis. researchgate.net Solvent-free reaction conditions should also be explored. taylorfrancis.com
Biocatalysis: The use of enzymes as catalysts (biocatalysis) can offer high selectivity and mild reaction conditions, reducing the need for harsh reagents and protecting groups. ucl.ac.uknih.govnih.govrsc.org Future research could explore the use of enzymes for the key bond-forming steps in the synthesis of sulfonylimidazoles.
Energy Efficiency: Employing energy-efficient techniques such as microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods.
Advanced Computational Modeling for Mechanism and Design
Computational modeling, particularly Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms, electronic structure, and properties of this compound, guiding experimental design.
Potential Research Directions:
Mechanistic Studies: DFT calculations can be used to elucidate the detailed mechanisms of potential synthetic routes, identify key transition states, and predict reaction outcomes. This can help in optimizing reaction conditions and designing more efficient catalysts.
Electronic Structure Analysis: Understanding the electronic properties, such as the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), can provide insights into the reactivity of the molecule and its potential interactions with biological targets or other molecules. mdpi.comresearchgate.net
Rational Design of Derivatives: Computational tools can be used to design new derivatives of this compound with tailored electronic, steric, and pharmacokinetic properties for specific applications. DFT studies can help in predicting the properties of these new molecules before their synthesis. mdpi.comresearchgate.netsemanticscholar.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
